molecular formula C13H22F3NO2S B2916915 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate CAS No. 2034536-58-6

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate

Cat. No. B2916915
CAS RN: 2034536-58-6
M. Wt: 313.38
InChI Key: ZCBRFLFSXAUCIZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. The compound is a piperidine derivative that has shown promise in various research fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis of Complex Molecules

Research has demonstrated the utility of related trifluoroethyl compounds in the synthesis of complex molecules. For instance, the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride as a potent combination of reagents enables the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001). This methodology opens avenues for the creation of various glycosides, highlighting the role of trifluoromethyl and related groups in enhancing reactivity and selectivity in synthesis processes.

Building Blocks for Biologically Active Compounds

Further studies have shown that compounds structurally similar to 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate serve as key intermediates in the synthesis of biologically active molecules. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate for Vandetanib, indicating the importance of such compounds in pharmaceutical synthesis (Min Wang et al., 2015).

Chemical Synthesis Efficiency

The efficiency of chemical syntheses, particularly in the context of creating fluorinated and trifluoromethylthio-substituted compounds, is significantly enhanced by the use of related trifluoroethyl compounds. An example of this is the development of a simple and efficient method to access fluorinated N-heterocycles, which are crucial for discovery chemistry due to their rich functionality allowing for chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).

Advanced Synthesis Techniques

Advanced synthesis techniques leveraging the unique properties of trifluoroethyl and related compounds have been developed to create specific and complex molecular structures. These techniques involve various catalytic processes and reagent-based differentiation, underscoring the versatility of such compounds as chiral building blocks in the stereoselective synthesis of alkaloids and other biologically active molecules (Passarella et al., 2005).

properties

IUPAC Name

2,2,2-trifluoroethyl 2-(tert-butylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3NO2S/c1-12(2,3)20-8-10-6-4-5-7-17(10)11(18)19-9-13(14,15)16/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBRFLFSXAUCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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